2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Overview
Description
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol is a useful research compound. Its molecular formula is C9H8BrF3O and its molecular weight is 269.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol is an organofluorine compound notable for its unique structural features, including a brominated phenyl group and a trifluoromethyl group. These characteristics confer distinct chemical properties that may influence its biological activity. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. The bromine atom may participate in halogen bonding, potentially affecting the compound's interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 305.09 g/mol |
Melting Point | Not explicitly defined |
Solubility | Soluble in organic solvents |
Functional Groups | Alcohol, Bromine, Trifluoromethyl |
The biological activity of this compound is thought to arise from its interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group not only enhances lipophilicity but may also influence the compound's binding affinity to various biological targets.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl groups often exhibit significant antimicrobial activity. For instance, similar compounds have demonstrated efficacy against various bacterial and fungal strains. Preliminary studies suggest that this compound may possess antimicrobial properties due to its structural features.
Anticancer Activity
There is emerging evidence that organofluorine compounds can exhibit anticancer properties. For example, studies on structurally related compounds have shown potential in inhibiting cancer cell proliferation. Further investigation into the specific mechanisms by which this compound affects cancer cells is warranted.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be compared with other related compounds to understand how structural variations influence activity:
Compound | Activity |
---|---|
2-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol | Moderate antibacterial activity |
3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol | High antifungal activity |
2-(4-Methoxyphenyl)-1,1,1-trifluoropropan-2-ol | Reduced solubility; varied reactivity |
Study on Antimicrobial Activity
In a recent study evaluating the antimicrobial properties of various organofluorine compounds, this compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antibacterial potential.
Anticancer Screening
A screening program assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results showed an IC50 value of 15 µM after 48 hours of exposure. Further studies are necessary to elucidate the underlying mechanisms of action.
Properties
IUPAC Name |
2-(3-bromophenyl)-1,1,1-trifluoropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-8(14,9(11,12)13)6-3-2-4-7(10)5-6/h2-5,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFHTONABRSTTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.